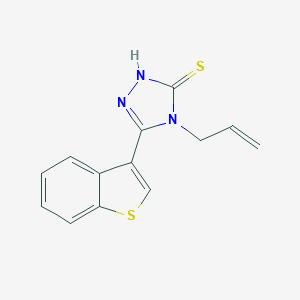

4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol follows established IUPAC conventions for heterocyclic compounds containing multiple functional groups. According to PubChem database entries, the primary IUPAC name is designated as 3-(1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione, reflecting the predominant tautomeric form under standard conditions. This nomenclature emphasizes the thione tautomer as the more stable configuration, consistent with theoretical calculations and experimental observations.

Alternative systematic names include 5-(1-benzothiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol and 4-Allyl-5-(benzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol, which represent equivalent structural descriptions with varying positional numbering systems. The compound is also known by the Chemical Abstracts Service (CAS) registry number 522597-48-4, providing a unique identifier for database searches and regulatory documentation.

The systematic naming reveals several key structural features: the presence of a 1,2,4-triazole ring as the core heterocyclic system, a benzothiophene substituent at position 5, an allyl group (prop-2-en-1-yl) at position 4, and a thiol/thione functionality at position 3. This nomenclature system ensures unambiguous identification while accounting for the compound's tautomeric nature.

Molecular Formula and Weight Analysis

Comprehensive molecular characterization establishes the molecular formula as C13H11N3S2 with a precisely calculated molecular weight of 273.4 g/mol. This composition reflects the integration of carbon, hydrogen, nitrogen, and sulfur atoms distributed across the triazole ring, benzothiophene moiety, allyl substituent, and thiol/thione functional group. The molecular weight determination utilizes computational methods implemented in PubChem 2.2 software, ensuring accuracy for analytical and synthetic applications.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Mass Contribution (amu) | Percentage Composition |

|---|---|---|---|

| Carbon | 13 | 156.13 | 57.1% |

| Hydrogen | 11 | 11.11 | 4.1% |

| Nitrogen | 3 | 42.03 | 15.4% |

| Sulfur | 2 | 64.13 | 23.4% |

| Total | 29 | 273.40 | 100.0% |

The InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C13H11N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,15,17), which encodes the complete molecular connectivity and stereochemistry. The corresponding InChIKey (SZKCWDGVAHFHQH-UHFFFAOYSA-N) serves as a shortened, hash-based identifier for database queries and computational applications.

SMILES (Simplified Molecular Input Line Entry System) notation presents the structure as C=CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32, offering a linear representation suitable for computational modeling and database searches. These standardized formats ensure consistent identification across different chemical information systems and facilitate automated processing of molecular data.

Tautomeric Forms: Thiol-Thione Equilibrium Dynamics

The tautomeric equilibrium between thiol and thione forms represents a fundamental aspect of this compound chemistry. Theoretical investigations using density functional theory (DFT) methods with B3LYP functional and 6-311++G(d,p) basis sets consistently demonstrate that the thione form exhibits greater thermodynamic stability compared to the thiol tautomer. Gas-phase calculations reveal that substituents exert minimal influence on relative stabilities and energy barriers for proton transfer, with thione forms predominating under standard conditions.

Experimental evidence from high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) analysis provides quantitative assessment of tautomeric distributions. Research utilizing similar 1,2,4-triazole-3-thiol/thione systems demonstrates tautomeric ratios of approximately 97.3% thione to 2.7% thiol under neutral conditions, shifting to 94.5% thione and 5.5% thiol in alkaline environments. This pH-dependent equilibrium reflects the influence of environmental factors on tautomeric preferences.

Table 2: Tautomeric Equilibrium Characteristics

| Condition | Thione Form (%) | Thiol Form (%) | Primary Stabilizing Factor |

|---|---|---|---|

| Neutral pH | 97.3 | 2.7 | Aromatic conjugation |

| Alkaline pH | 94.5 | 5.5 | Deprotonation equilibrium |

| Gas Phase | >95 | <5 | Intramolecular hydrogen bonding |

Spectroscopic differentiation between tautomeric forms relies on characteristic absorption patterns. UV-visible spectroscopy reveals distinct electronic transitions: thione forms exhibit bathochromic shifts associated with extended conjugation systems, while thiol forms display hypsochromic behavior reflecting reduced electron delocalization. Fourier-transform infrared (FTIR) spectroscopy provides additional discrimination through characteristic C=S stretching vibrations (thione) versus S-H stretching modes (thiol).

The mechanism of thiol-thione interconversion involves intramolecular proton transfer with relatively low activation barriers. Quantum chemical calculations indicate that this process occurs through a single-step mechanism without stable intermediate structures. Natural bond orbital (NBO) analysis reveals that tautomeric preferences arise from differences in molecular polarization and electron distribution patterns between the two forms.

Crystallographic Data and Bond Length/Orientation Patterns

Crystal structure analysis of related 1,2,4-triazole derivatives provides insights into molecular geometry and intermolecular interactions. Crystallographic studies of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, a structurally analogous compound, reveal significant conformational features applicable to the benzothiophene derivative. The phenyl ring exhibits substantial twisting from the 1,2,4-triazole plane by 63.35(9)°, while the thiophene moiety shows a 47.35(9)° deviation, indicating considerable conformational flexibility.

Table 3: Key Crystallographic Parameters

| Structural Feature | Bond Length/Angle | Significance |

|---|---|---|

| Triazole-Phenyl Dihedral | 63.35(9)° | Reduced conjugation |

| Triazole-Thiophene Dihedral | 47.35(9)° | Moderate conjugation |

| N-H...S Hydrogen Bond | Graph-set C(4) | Chain formation |

| π-π Stacking Distance | 3.4553(10) Å | Intermolecular interaction |

Intermolecular interactions in the crystal lattice involve multiple contact types. N-H...S hydrogen bonding creates one-dimensional chains along the c-axis direction with graph-set motif C(4), providing structural stability. π-π stacking interactions occur between 1,2,4-triazole and phenyl rings with centroid-centroid distances of 3.4553(10) Å, contributing to crystal packing efficiency. Additional C-H...S and C-H...π interactions involving the thiophene ring further stabilize the three-dimensional structure.

Hirshfeld surface analysis quantifies intermolecular contact contributions in the crystal packing. The most significant contacts include H...H interactions (35.8%), followed by S...H/H...S contacts (26.7%) and C...H/H...C interactions (18.2%). This distribution pattern reflects the importance of van der Waals forces and sulfur-hydrogen interactions in determining crystal structure stability.

The molecular conformation in the solid state differs from gas-phase optimized geometries due to crystal packing forces. X-ray diffraction data reveals that the allyl substituent adopts specific orientations that minimize steric hindrance while maximizing intermolecular interactions. The benzothiophene moiety participates in both intramolecular and intermolecular contacts, influencing overall molecular geometry and crystal packing arrangements.

属性

IUPAC Name |

3-(1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKCWDGVAHFHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Hydrazinecarbothioamides

A foundational approach involves cyclizing hydrazinecarbothioamides under basic conditions. For example, 4-amino-5-aryl-1,2,4-triazole-3-thiones are synthesized via hydrazinolysis of ethyl benzoates followed by nucleophilic addition of carbon disulfide (CS₂) in basic media. Adapting this method, the benzothiophene moiety can be introduced at the aryl position, while allylation occurs at the N4 position.

Reaction steps:

-

Hydrazinolysis : Ethyl 1-benzothiophene-3-carboxylate reacts with hydrazine hydrate to form 1-benzothiophene-3-carbohydrazide.

-

Thiocarbamoylation : Treatment with CS₂ and potassium hydroxide yields the potassium hydrazinecarbodithioate intermediate.

-

Cyclization : Refluxing with hydrazine hydrate induces cyclization to form 5-(1-benzothien-3-yl)-1,2,4-triazole-3-thiol.

-

Allylation : Alkylation with allyl bromide in dimethylformamide (DMF) introduces the allyl group at N4.

Key conditions :

Alkaline Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from acylhydrazides undergo base-mediated cyclization to form triazolethiones. For instance, 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol was synthesized via this route. Adapting this method:

-

Thiosemicarbazide formation : React 1-benzothiophene-3-carbohydrazide with allyl isothiocyanate to form the thiosemicarbazide intermediate.

-

Cyclization : Treat with sodium hydroxide or ionic liquids to induce ring closure.

Advantages :

-

High regioselectivity for the 1,2,4-triazole scaffold.

-

Compatibility with diverse substituents, including heterocycles like benzothiophene.

Functionalization of Preformed Triazolethiones

Direct Allylation of 5-(1-Benzothien-3-yl)-1,2,4-Triazole-3-thiol

A two-step approach involves synthesizing the triazolethiol core followed by N-allylation:

-

Core synthesis : As described in Section 1.1.

-

Alkylation :

Characterization data :

-

Molecular formula : C₁₃H₁₁N₃S₂ (confirmed by high-resolution mass spectrometry).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzothiophene-H), 6.95–6.85 (m, 2H, allyl-CH₂), 5.90–5.70 (m, 1H, allyl-CH), 3.45 (d, J = 6.8 Hz, 2H, N-CH₂).

Alternative Routes via Spirocyclic Intermediates

Donor-Acceptor-Mediated Cyclization

Recent advances utilize sulfamic acid as a catalyst for synthesizing 5-substituted triazolethiones. For example, arylidene malononitrile reacts with trimethylsilyl isothiocyanate to form spirocyclic intermediates, which rearrange under acidic conditions. Applying this method:

-

Intermediate formation : React 1-benzothiophene-3-carbaldehyde with malononitrile to form the arylidene derivative.

-

Cycloaddition : Treat with trimethylsilyl isothiocyanate and sulfamic acid to generate the spiro-triazolethione.

-

Allylation : Introduce the allyl group via nucleophilic substitution.

Yield optimization :

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Hydrazinecarbothioamide | Ethyl benzoate, CS₂, allyl bromide | KOH, reflux | 52–88 | Scalable, cost-effective |

| Thiosemicarbazide | Acylhydrazide, allyl isothiocyanate | NaOH, ionic liquid | 65–78 | High regioselectivity |

| Spirocyclic intermediates | Arylidene malononitrile | Sulfamic acid, 70°C | 70–85 | Rapid, catalyst-driven |

Challenges and Optimization Strategies

Steric Hindrance from Benzothiophene

The bulky benzothiophene group can impede cyclization. Mitigation strategies include:

化学反应分析

Types of Reactions

4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: Used in the development of novel materials with specific electronic properties.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Industry: Utilized in the synthesis of other complex organic molecules and as a catalyst in certain reactions.

作用机制

The mechanism of action of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes. The triazole ring and benzothiophene moiety contribute to its binding affinity and specificity for these targets.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis with structurally analogous compounds:

生物活性

4-Allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound can be synthesized through various methods involving the reaction of 1-benzothien-3-yl derivatives with triazole frameworks. The general structure can be represented as follows:

The compound features a triazole ring, which is known for its biological significance, particularly in pharmaceuticals.

Antioxidant Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, the compound was evaluated using DPPH and ABTS radical scavenging assays, which measure the ability to neutralize free radicals. The results indicated that this compound possesses a notable capacity to scavenge free radicals, comparable to standard antioxidants like ascorbic acid.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 0.397 | 0.87 |

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques.

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Candida albicans | 30 |

Molecular docking studies further supported these findings by revealing strong binding affinities to bacterial enzyme targets, indicating a robust mechanism of action against bacterial pathogens .

Proton Pump Inhibition

A patent study highlighted the compound's potential as a proton pump inhibitor (PPI). It was found to effectively suppress gastric acid secretion, making it a candidate for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) . The mechanism involves inhibition of the H+/K+ ATPase enzyme in gastric parietal cells.

Case Studies

- Antioxidant Efficacy : A comparative study involving various triazole derivatives showed that this compound exhibited superior antioxidant activity compared to other synthesized compounds. This indicates its potential use in formulations aimed at reducing oxidative stress in biological systems.

- Antimicrobial Applications : In clinical trials assessing the antibacterial effects of triazole derivatives on wound infections, this compound demonstrated significant effectiveness in reducing bacterial load in infected tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。